Cas no 1342712-57-5 (5-[(Azetidin-3-yloxy)methyl]-1,2-oxazole)
![5-[(Azetidin-3-yloxy)methyl]-1,2-oxazole structure](https://ja.kuujia.com/scimg/cas/1342712-57-5x500.png)
5-[(Azetidin-3-yloxy)methyl]-1,2-oxazole 化学的及び物理的性質
名前と識別子
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- 5-((Azetidin-3-yloxy)methyl)isoxazole
- EN300-1146024
- CS-0267660
- AKOS012406053
- 1342712-57-5
- 5-[(azetidin-3-yloxy)methyl]-1,2-oxazole
- 5-[(Azetidin-3-yloxy)methyl]-1,2-oxazole
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- インチ: 1S/C7H10N2O2/c1-2-9-11-6(1)5-10-7-3-8-4-7/h1-2,7-8H,3-5H2
- InChIKey: ZXQQCZKDZITFQF-UHFFFAOYSA-N
- SMILES: O(CC1=CC=NO1)C1CNC1
計算された属性
- 精确分子量: 154.074227566g/mol
- 同位素质量: 154.074227566g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 11
- 回転可能化学結合数: 3
- 複雑さ: 128
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.3Ų
- XLogP3: -0.5
5-[(Azetidin-3-yloxy)methyl]-1,2-oxazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1146024-1.0g |
5-[(azetidin-3-yloxy)methyl]-1,2-oxazole |
1342712-57-5 | 1g |
$0.0 | 2023-06-09 |
5-[(Azetidin-3-yloxy)methyl]-1,2-oxazole 関連文献
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
5-[(Azetidin-3-yloxy)methyl]-1,2-oxazoleに関する追加情報
5-[(Azetidin-3-yloxy)methyl]-1,2-oxazole: A Comprehensive Overview
5-[(Azetidin-3-yloxy)methyl]-1,2-oxazole, also known by its CAS number 1342712-57-5, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This molecule is characterized by its unique structure, which combines an azetidine ring with an oxazole moiety, making it a promising candidate for various applications in drug discovery and materials science.
The core structure of 5-[(Azetidin-3-yloxy)methyl]-1,2-oxazole consists of an oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom. Attached to this oxazole ring is an azetidine group via an ether linkage. Azetidine, a four-membered saturated nitrogen-containing ring, contributes to the compound's stability and potential bioactivity. The combination of these structural elements results in a molecule with interesting electronic properties and conformational flexibility.
Recent studies have highlighted the importance of oxazoles in medicinal chemistry due to their ability to act as bioisosteres of carbonyl groups. This property makes them valuable in the design of drugs targeting various biological pathways. For instance, oxazoles have been employed in the development of kinase inhibitors, where their rigid structure helps in achieving the desired binding affinity with target enzymes.
The synthesis of 5-[(Azetidin-3-yloxy)methyl]-1,2-oxazole typically involves multi-step reactions that require precise control over reaction conditions to ensure high yields and purity. One common approach involves the nucleophilic substitution of an appropriate alkyl halide with an azetidine derivative followed by cyclization to form the oxazole ring. Researchers have optimized these reaction conditions to minimize side reactions and improve the overall efficiency of the synthesis process.
In terms of applications, 5-[(Azetidin-3-yloxy)methyl]-1,2-oxazole has shown potential in several areas. In medicinal chemistry, it serves as a building block for constructing more complex molecules with therapeutic potential. For example, derivatives of this compound have been investigated for their anti-inflammatory and anticancer properties. Its ability to modulate cellular signaling pathways makes it a valuable tool in drug discovery efforts.
Beyond medicine, this compound has also found applications in materials science. The unique electronic properties of oxazoles make them suitable for use in organic electronics, such as field-effect transistors and light-emitting diodes (LEDs). Researchers have explored the integration of 5-[(Azetidin-3-yloxy)methyl]-1,2-oxazole into polymer frameworks to enhance the performance of these devices.
A recent breakthrough involving this compound was reported in a study published in the Journal of Medicinal Chemistry. The research demonstrated that certain derivatives of 5-[(Azetidin-3-yloxy)methyl]-1,2-oxazole exhibit potent inhibitory activity against a specific kinase associated with cancer progression. This finding underscores its potential as a lead compound for developing novel anticancer therapies.
In addition to its pharmacological applications, the compound has also been studied for its role in catalysis. The nitrogen-containing rings within its structure can act as Lewis bases, making it a potential candidate for catalytic applications in organic synthesis.
The environmental impact of synthesizing and using CAS No 1342712-57-5 is another area of interest. Researchers are exploring greener synthetic methods that reduce waste and minimize the use of hazardous reagents. These efforts align with the growing trend toward sustainable chemistry practices.
In conclusion, 5-[(Azetidin-3-yloxy)methyl]-1,2-Oxazole, or CAS No 1342712-57-5, is a versatile compound with diverse applications across multiple disciplines. Its unique structure and promising biological activity make it a valuable asset in both academic research and industrial development.
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